Technical Whitepaper: 2'-Chloro-3-phenylpropiophenone (CAS 898764-45-9) – Synthesis, Properties, and Applications
Technical Whitepaper: 2'-Chloro-3-phenylpropiophenone (CAS 898764-45-9) – Synthesis, Properties, and Applications
Executive Summary
2'-Chloro-3-phenylpropiophenone (CAS 898764-45-9) is a highly versatile halogenated diaryl ketone utilized extensively as a foundational building block in organic synthesis and medicinal chemistry[]. The presence of the ortho-chloro substituent on the phenyl ring adjacent to the carbonyl group imparts unique steric and electronic properties, making it a critical intermediate for the development of complex heterocyclic scaffolds, including pyrazolines, pyrimidines, and targeted active pharmaceutical ingredients (APIs). This whitepaper details the physicochemical properties, validated synthetic pathways, and analytical methodologies required for the robust handling and generation of this compound.
Chemical Identity & Structural Characteristics
The structural and physical parameters of 2'-Chloro-3-phenylpropiophenone are well-documented across major chemical catalogs[2],[3]. Table 1 summarizes its core identity metrics.
Table 1: Physicochemical Properties of 2'-Chloro-3-phenylpropiophenone
| Parameter | Specification |
| Chemical Name | 2'-Chloro-3-phenylpropiophenone |
| IUPAC Name | 1-(2-chlorophenyl)-3-phenylpropan-1-one |
| CAS Registry Number | 898764-45-9 |
| Molecular Formula | C15H13ClO |
| Molecular Weight | 244.72 g/mol |
| SMILES String | Clc1ccccc1C(=O)CCc2ccccc2 |
| Topological Polar Surface Area (TPSA) | 17.1 Ų |
| Hydrogen Bond Acceptors | 1 |
| Hydrogen Bond Donors | 0 |
Mechanistic Pathways & Synthesis Protocols
The synthesis of 2'-Chloro-3-phenylpropiophenone requires a highly controlled, two-step sequence. The process begins with a base-catalyzed Claisen-Schmidt condensation to form an α,β-unsaturated intermediate, followed by a chemoselective reduction[4],[5].
Figure 1: Strategic two-step synthetic workflow for 2'-Chloro-3-phenylpropiophenone.
Phase 1: Claisen-Schmidt Condensation
Causality & Design: The reaction utilizes 2-chloroacetophenone and benzaldehyde. By employing an excess of sodium hydroxide in ethanol, the enolate of 2-chloroacetophenone is rapidly generated. Because benzaldehyde lacks α-protons, self-condensation is completely suppressed, driving the equilibrium strictly toward the crossed-aldol product, 2'-chlorochalcone[4]. The subsequent E1cB dehydration is thermodynamically driven by the extended conjugation of the resulting chalcone.
Step-by-Step Methodology:
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Equip a 250 mL round-bottom flask with a magnetic stirrer and an ice bath.
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Dissolve 2-chloroacetophenone (50 mmol) and benzaldehyde (50 mmol) in 100 mL of absolute ethanol[6].
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Slowly add 20 mL of an aqueous NaOH solution (10% w/v) dropwise over 15 minutes while maintaining the temperature between 0–5°C.
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Remove the ice bath and stir the mixture at room temperature for 4–6 hours.
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Self-Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the UV-active benzaldehyde spot and the emergence of a bright yellow fluorescent spot confirms the complete formation of 2'-chlorochalcone.
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Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow solid, wash with cold water, and recrystallize from ethanol.
Phase 2: Chemoselective Olefin Reduction
Causality & Design: The reduction of the α,β-unsaturated double bond in 2'-chlorochalcone presents a selectivity challenge. Standard catalytic hydrogenation (e.g., Pd/C with H₂) carries a high risk of simultaneous hydrodehalogenation of the ortho-chloro group or over-reduction of the carbonyl to an alcohol. To circumvent this, a Sodium Borohydride (NaBH₄) and Nickel(II) Chloride (NiCl₂) system is utilized. This generates nickel boride (Ni₂B) in situ, which selectively hydrogenates the conjugated alkene while leaving both the aryl chloride and the ketone completely intact.
Step-by-Step Methodology:
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Dissolve 2'-chlorochalcone (20 mmol) in 80 mL of methanol and cool to 0°C in an ice bath.
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Add NiCl₂·6H₂O (2 mmol, 10 mol%) to the solution. The mixture will display a characteristic green tint.
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Carefully add NaBH₄ (60 mmol) in small portions over 30 minutes. Caution: Vigorous hydrogen gas evolution will occur, and the solution will rapidly turn black due to the formation of the active nickel boride catalyst.
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Stir the reaction at 0°C for an additional 2 hours.
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Self-Validation: Quench a 0.5 mL aliquot with saturated NH₄Cl, extract with ethyl acetate, and analyze via ¹H NMR. The complete disappearance of the vinylic doublets (δ 7.4–7.8 ppm) and the appearance of two coupled aliphatic triplets (δ 3.0–3.3 ppm) validates the successful saturation of the propanone chain.
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Quench the main reaction mixture with saturated aqueous NH₄Cl (50 mL) and extract with ethyl acetate (3 × 50 mL).
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 2'-Chloro-3-phenylpropiophenone (CAS 898764-45-9).
Safety, Handling, and Experimental Validation
Robust analytical control points are required to ensure the integrity of the synthesized 2'-Chloro-3-phenylpropiophenone. The workflow below illustrates the self-validating nature of the reduction protocol.
Figure 2: Self-validating experimental workflow and analytical control points.
Applications in Drug Development
2'-Chloro-3-phenylpropiophenone serves as a highly privileged scaffold in medicinal chemistry. The bifunctionality of the molecule—featuring both an enolizable ketone and an electrophilic aryl chloride—makes it an ideal precursor for the parallel synthesis of heterocyclic libraries[4]. It is frequently utilized in the synthesis of pyrazoline derivatives, which exhibit broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and monoamine oxidase (MAO) inhibitory properties[5]. Furthermore, the steric bulk of the ortho-chloro group forces the adjacent phenyl ring out of coplanarity, a conformational restriction often exploited to enhance the binding affinity of small molecules to specific enzymatic pockets.
References
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Title: Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors Source: PMC (National Institutes of Health) URL: [Link]
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Title: Comparative Study of Conventional and Microwave Assisted Synthesis of Chalcones Source: Asian Publication Corporation URL: [Link]
Sources
- 2. 938013-61-7|2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione|BLD Pharm [bldpharm.com]
- 3. 2'-chloro-3-phenylpropiophenone | 898764-45-9 [sigmaaldrich.com]
- 4. 2-Chloro-3'-hydroxyacetophenone | 62932-90-5 | Benchchem [benchchem.com]
- 5. Tertiary amine derivatives of chlorochalcone as acetylcholinesterase (AChE) and buthylcholinesterase (BuChE) inhibitors: the influence of chlorine, alkyl amine side chain and α,β-unsaturated ketone group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
